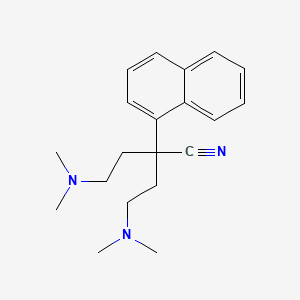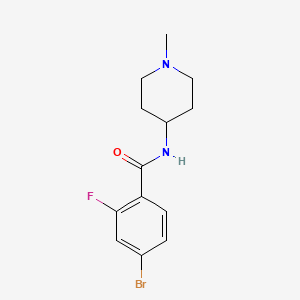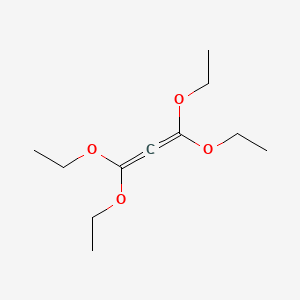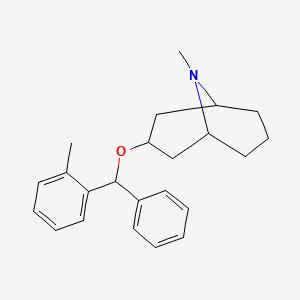![molecular formula C12H15NO3S B13782114 O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate CAS No. 91641-80-4](/img/structure/B13782114.png)
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate is an organic compound that features a benzyloxycarbonyl (Cbz) protecting group attached to an aminoethanethioate backbone. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The benzyloxycarbonyl group is a common protecting group due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate typically involves the reaction of benzyloxycarbonyl chloride with an aminoethanethioate derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Preparation of Benzyloxycarbonyl Chloride: Benzyloxycarbonyl chloride is prepared by reacting benzyl alcohol with phosgene.
Reaction with Aminoethanethioate: The benzyloxycarbonyl chloride is then reacted with an aminoethanethioate derivative in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate involves the protection of amine groups by the benzyloxycarbonyl group. This protection prevents unwanted reactions at the amine site during synthesis. The benzyloxycarbonyl group can be removed under mild acidic or basic conditions, revealing the free amine group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloroformate: Another benzyloxycarbonyl-protecting reagent used in organic synthesis.
tert-Butyloxycarbonyl (Boc) derivatives: Commonly used protecting groups for amines in peptide synthesis.
Fmoc (9-fluorenylmethoxycarbonyl) derivatives: Another class of protecting groups used in peptide synthesis.
Uniqueness
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate is unique due to its specific structure, which combines the benzyloxycarbonyl protecting group with an ethanethioate backbone. This combination provides specific reactivity and stability characteristics that are advantageous in certain synthetic applications.
Properties
CAS No. |
91641-80-4 |
|---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
O-ethyl 2-(phenylmethoxycarbonylamino)ethanethioate |
InChI |
InChI=1S/C12H15NO3S/c1-2-15-11(17)8-13-12(14)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
InChI Key |
ZDMDPWZIBHMTHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
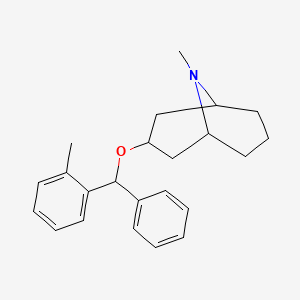
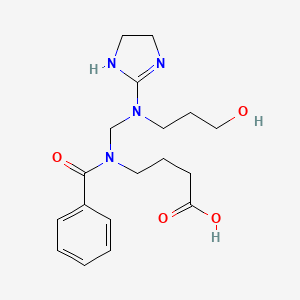
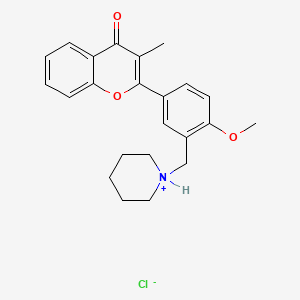


![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)
